Cas no 2247102-25-4 (4,6-Dichloro-2-methoxynicotinaldehyde)

4,6-Dichloro-2-methoxynicotinaldehyde 化学的及び物理的性質
名前と識別子
-
- 2247102-25-4
- EN300-6489811
- 4,6-dichloro-2-methoxypyridine-3-carbaldehyde
- 4,6-Dichloro-2-methoxynicotinaldehyde
- SCHEMBL23726022
-
- インチ: 1S/C7H5Cl2NO2/c1-12-7-4(3-11)5(8)2-6(9)10-7/h2-3H,1H3
- InChIKey: WYYROJZLWCMPHR-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(N=C(C=1C=O)OC)Cl
計算された属性
- せいみつぶんしりょう: 204.9697338g/mol
- どういたいしつりょう: 204.9697338g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 39.2Ų
4,6-Dichloro-2-methoxynicotinaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6489811-2.5g |
4,6-dichloro-2-methoxypyridine-3-carbaldehyde |
2247102-25-4 | 95.0% | 2.5g |
$3957.0 | 2025-03-15 | |
Enamine | EN300-6489811-5.0g |
4,6-dichloro-2-methoxypyridine-3-carbaldehyde |
2247102-25-4 | 95.0% | 5.0g |
$5854.0 | 2025-03-15 | |
1PlusChem | 1P027Z4J-2.5g |
4,6-dichloro-2-methoxypyridine-3-carbaldehyde |
2247102-25-4 | 95% | 2.5g |
$4953.00 | 2023-12-18 | |
1PlusChem | 1P027Z4J-5g |
4,6-dichloro-2-methoxypyridine-3-carbaldehyde |
2247102-25-4 | 95% | 5g |
$7298.00 | 2023-12-18 | |
1PlusChem | 1P027Z4J-100mg |
4,6-dichloro-2-methoxypyridine-3-carbaldehyde |
2247102-25-4 | 95% | 100mg |
$929.00 | 2023-12-18 | |
1PlusChem | 1P027Z4J-10g |
4,6-dichloro-2-methoxypyridine-3-carbaldehyde |
2247102-25-4 | 95% | 10g |
$10791.00 | 2023-12-18 | |
1PlusChem | 1P027Z4J-250mg |
4,6-dichloro-2-methoxypyridine-3-carbaldehyde |
2247102-25-4 | 95% | 250mg |
$1297.00 | 2023-12-18 | |
Enamine | EN300-6489811-0.5g |
4,6-dichloro-2-methoxypyridine-3-carbaldehyde |
2247102-25-4 | 95.0% | 0.5g |
$1574.0 | 2025-03-15 | |
Enamine | EN300-6489811-0.05g |
4,6-dichloro-2-methoxypyridine-3-carbaldehyde |
2247102-25-4 | 95.0% | 0.05g |
$537.0 | 2025-03-15 | |
Enamine | EN300-6489811-1.0g |
4,6-dichloro-2-methoxypyridine-3-carbaldehyde |
2247102-25-4 | 95.0% | 1.0g |
$2019.0 | 2025-03-15 |
4,6-Dichloro-2-methoxynicotinaldehyde 関連文献
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Wei Chen Nanoscale, 2015,7, 6957-6990
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
4,6-Dichloro-2-methoxynicotinaldehydeに関する追加情報
Comprehensive Overview of 4,6-Dichloro-2-methoxynicotinaldehyde (CAS No. 2247102-25-4): Properties, Applications, and Industry Trends
4,6-Dichloro-2-methoxynicotinaldehyde (CAS No. 2247102-25-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This nicotinaldehyde derivative serves as a versatile building block for synthesizing complex molecules, particularly in the development of heterocyclic compounds. Its molecular formula, C7H5Cl2NO2, highlights the presence of reactive functional groups, including the aldehyde moiety and chloro substituents, which enable diverse chemical transformations.
In recent years, the demand for high-purity intermediates like 4,6-Dichloro-2-methoxynicotinaldehyde has surged, driven by advancements in drug discovery and crop protection technologies. Researchers frequently search for "synthetic routes for nicotinaldehyde derivatives" or "applications of chlorinated heterocycles," reflecting the compound's relevance in modern chemistry. The methoxy group at the 2-position enhances its stability, making it preferable for multi-step synthesis under controlled conditions.
The compound's physicochemical properties—such as a molecular weight of 206.03 g/mol and moderate solubility in polar organic solvents—are critical for laboratory applications. Analytical techniques like HPLC and NMR spectroscopy are commonly employed to verify its purity, a topic often queried as "how to analyze 4,6-Dichloro-2-methoxynicotinaldehyde purity." Its melting point and stability data are meticulously documented to ensure reproducibility in industrial-scale production.
Current research trends emphasize sustainable synthesis methods for such intermediates, aligning with global green chemistry initiatives. Queries like "eco-friendly preparation of chloronicotinaldehydes" highlight this shift. Notably, 4,6-Dichloro-2-methoxynicotinaldehyde has shown promise in catalyzed cross-coupling reactions, a hotspot in peer-reviewed journals exploring C-H activation strategies.
From a commercial perspective, suppliers often list this compound under fine chemical catalogs, catering to clients seeking "custom synthesis of nicotinamide analogs." Its role in developing biologically active molecules—such as kinase inhibitors or antimicrobial agents—further elevates its profile. Storage recommendations typically include protection from light and moisture, addressing common concerns about compound degradation over time.
Innovations in flow chemistry and automated synthesis platforms have streamlined the production of 4,6-Dichloro-2-methoxynicotinaldehyde, reducing waste and improving yield—a key focus for cost-conscious manufacturers. Discussions on platforms like LinkedIn or ResearchGate frequently explore "scaling up heterocyclic aldehyde synthesis," underscoring its industrial relevance.
In summary, 4,6-Dichloro-2-methoxynicotinaldehyde (CAS No. 2247102-25-4) exemplifies the intersection of structural versatility and practical utility in modern organic synthesis. As research continues to uncover novel applications—from material science to medicinal chemistry—this compound remains a focal point for both academic and industrial chemists worldwide.
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